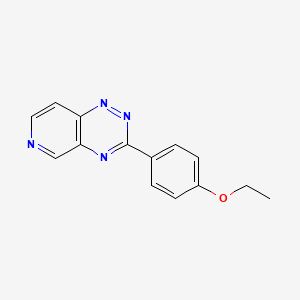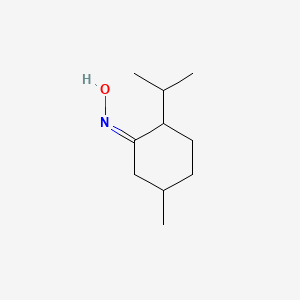
Cyclohexanone, 5-methyl-2-(1-methylethyl)-, oxime
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclohexanone, 5-methyl-2-(1-methylethyl)-, oxime is an organic compound with the molecular formula C10H19NO and a molecular weight of 169.26 g/mol . It is a derivative of cyclohexanone, characterized by the presence of an oxime functional group. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Cyclohexanone, 5-methyl-2-(1-methylethyl)-, oxime can be synthesized through the reaction of cyclohexanone, 5-methyl-2-(1-methylethyl)- with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction typically occurs under mild conditions, with the mixture being stirred at room temperature for several hours .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
Cyclohexanone, 5-methyl-2-(1-methylethyl)-, oxime undergoes various chemical reactions, including:
Oxidation: The oxime group can be oxidized to form nitroso compounds.
Reduction: The oxime can be reduced to amines using reducing agents such as lithium aluminum hydride.
Substitution: The oxime group can participate in nucleophilic substitution reactions, forming different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are frequently used.
Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Nitroso compounds.
Reduction: Amines.
Substitution: Various substituted oxime derivatives.
Wissenschaftliche Forschungsanwendungen
Cyclohexanone, 5-methyl-2-(1-methylethyl)-, oxime has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Wirkmechanismus
The mechanism of action of cyclohexanone, 5-methyl-2-(1-methylethyl)-, oxime involves its interaction with specific molecular targets. The oxime group can form hydrogen bonds and other interactions with enzymes and receptors, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Cyclohexanone, 5-methyl-2-(1-methylethyl)-, oxime can be compared with other similar compounds such as:
Cyclohexanone, 5-methyl-2-(1-methylethyl)-: This compound lacks the oxime group and has different chemical properties and reactivity.
Cyclohexanone, 5-methyl-2-(1-methylethyl)-, (2R-cis)-: A stereoisomer with distinct spatial arrangement and potentially different biological activities.
Cyclohexanone, 5-methyl-2-(1-methylethyl)-, trans-: Another stereoisomer with unique properties.
Eigenschaften
CAS-Nummer |
19096-86-7 |
|---|---|
Molekularformel |
C10H19NO |
Molekulargewicht |
169.26 g/mol |
IUPAC-Name |
(NZ)-N-(5-methyl-2-propan-2-ylcyclohexylidene)hydroxylamine |
InChI |
InChI=1S/C10H19NO/c1-7(2)9-5-4-8(3)6-10(9)11-12/h7-9,12H,4-6H2,1-3H3/b11-10- |
InChI-Schlüssel |
XJKYDNDJFRDNHX-KHPPLWFESA-N |
Isomerische SMILES |
CC1CCC(/C(=N\O)/C1)C(C)C |
Kanonische SMILES |
CC1CCC(C(=NO)C1)C(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


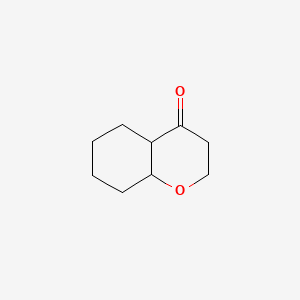

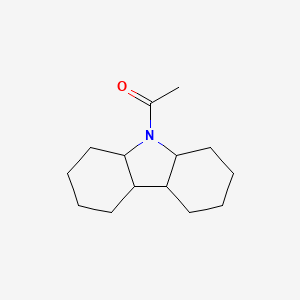
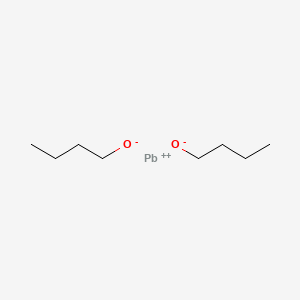
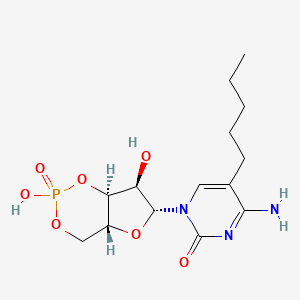
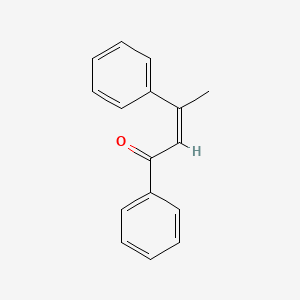
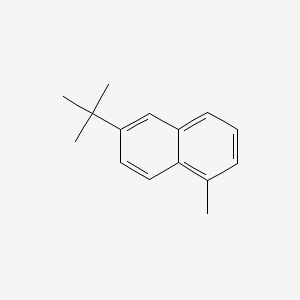
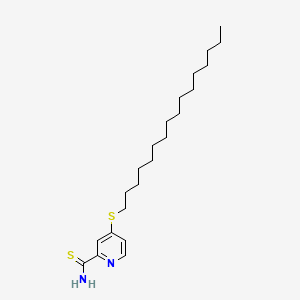
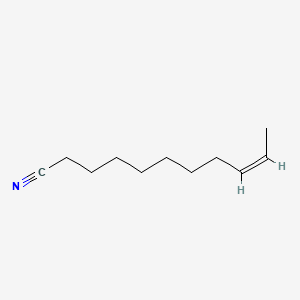
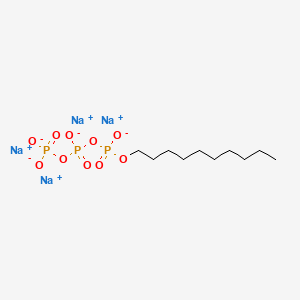
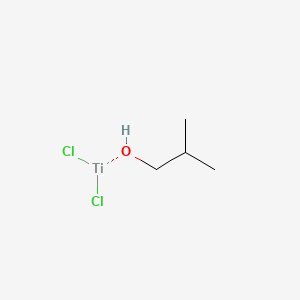

![2-[(2,5-dichloropyrimidin-4-yl)amino]-N-methoxybenzamide](/img/structure/B12647712.png)
